(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol
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Overview
Description
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol is a chiral compound with the molecular formula C6H12FNO. It is a piperidine derivative, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-fluoro-3-methyl-piperidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or through hydroboration-oxidation reactions.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to introduce an azide group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methyl-piperidin-3-one
Reduction: Formation of 4-fluoro-3-methyl-piperidin-3-amine
Substitution: Formation of 4-azido-3-methyl-piperidin-3-ol
Scientific Research Applications
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and psychiatric conditions.
Biological Studies: The compound is used in studies to understand the role of fluorinated piperidine derivatives in biological systems.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-fluoro-3-methyl-piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group at the 3-position may form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-fluoro-1-methylpiperidin-4-amine
- (3S,4R)-3-ethyl-4-fluoropiperidine
- (3S,4R)-4-fluoro-3-hydroxymethylpiperidine
Uniqueness
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S)-4-fluoro-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)4-8-3-2-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |
InChI Key |
UBQOWQCANUNLJY-GDVGLLTNSA-N |
Isomeric SMILES |
C[C@@]1(CNCCC1F)O |
Canonical SMILES |
CC1(CNCCC1F)O |
Origin of Product |
United States |
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